Diosmetin 7-O-beta-D-glucopyranoside

Beschreibung

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, where they play crucial roles in growth regulation and defense against oxidative stress. nih.govresearchgate.net These compounds are integral to the human diet, being present in fruits, vegetables, tea, and wine. researchgate.net Structurally, flavonoids possess a benzo-γ-pyrone framework. nih.gov

In nature, flavonoids frequently exist as glycosides, meaning they are attached to a sugar moiety. oregonstate.edu The attachment of a sugar molecule, such as glucose in the case of Diosmetin (B1670712) 7-O-beta-D-glucopyranoside, generally increases the water solubility of the flavonoid. mdpi.com The specific type and location of the sugar can influence the bioavailability and metabolic fate of the flavonoid glycoside within biological systems. nih.govmdpi.com While flavonoid aglycones (the non-sugar part) are often considered more potent antioxidants, the glycosidic form can enhance bioavailability. nih.gov The biological effects of flavonoid glycosides are extensive and include antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net

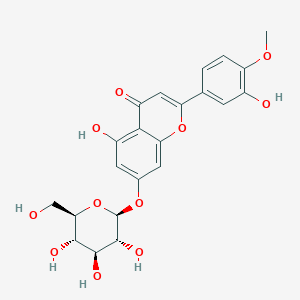

Diosmetin 7-O-beta-D-glucopyranoside is the 7-O-glucoside derivative of diosmetin. ontosight.ai Its chemical structure is characterized by a flavone (B191248) backbone with hydroxyl groups at the 3' and 5 positions, a methoxy (B1213986) group at the 4' position, and a beta-D-glucopyranoside unit attached at the 7-position. ontosight.ai This compound is found in various plant species, including the flowers of Chrysanthemum morifolium and has been identified in sugarcane molasses. medchemexpress.commedchemexpress.comchemfaces.com

The research interest in Diosmetin 7-O-beta-D-glucopyranoside stems from its diverse and promising biological activities. Studies have demonstrated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. ontosight.ai Notably, it has shown potent antiviral activity against SARS-CoV-2 in both in vitro and in vivo models. medchemexpress.com Research has also pointed to its significant anti-thrombotic activity in certain combinations. medchemexpress.com The exploration of its mechanisms of action and potential applications in various fields of chemical biology continues to be an active area of investigation.

Below is a summary of key research findings on the biological activities of Diosmetin 7-O-beta-D-glucopyranoside:

| Biological Activity | Model System | Key Findings | Reference |

| Antiviral (SARS-CoV-2) | BEAS-2B cells (in vitro) | Exhibited strong antiviral activity with an IC50 of 0.74 μM. | medchemexpress.com |

| Antiviral (SARS-CoV-2) | Mouse macrophage hACE2-expressing RAW264.7 cells | Decreased apoptotic rates of infected cells and viral loads in a concentration-dependent manner. | medchemexpress.com |

| Antiviral (SARS-CoV-2) | Mice (in vivo) | Improved SARS-CoV-2-induced acute pneumonia, reduced inflammatory cell infiltration, pathological scores, and viral loads. | medchemexpress.com |

| Anti-inflammatory | In vivo (mice) | Declined the levels of inflammatory cytokines in a dose-dependent manner. | medchemexpress.com |

| Antioxidant | Chemical assays (e.g., HPLC-DPPH) | Identified as a compound with antioxidant activity. | medchemexpress.comchemfaces.com |

| Anti-thrombotic | Zebrafish model | Showed significant anti-thrombotic activity when combined with Pae and 5-HMF. | medchemexpress.com |

The chemical properties of Diosmetin 7-O-beta-D-glucopyranoside are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C22H22O11 | nih.gov |

| Molecular Weight | 462.4 g/mol | medchemexpress.com |

| Appearance | Yellow powder | chemfaces.com |

| CAS Number | 20126-59-4 | medchemexpress.com |

Eigenschaften

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHPOMCLBLCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-59-4 | |

| Record name | Diosmetin 7-O-beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Within Biological Sources

Identification in Plant Species and Herbal Medicines

Detailed phytochemical analyses have confirmed the presence of Diosmetin (B1670712) 7-O-beta-D-glucopyranoside in several traditional herbal medicines and agricultural products.

The peel of the Trichosanthes kirilowii Maxim. fruit, known as Trichosanthis pericarpium, is utilized in traditional medicine. Research has focused on isolating its flavonoid constituents to understand its chemical profile. A 2014 study detailed an efficient method for preparing major flavonoids from the peel. Using polyamide resin chromatography followed by semi-preparative high-performance liquid chromatography (SPHPLC), researchers successfully isolated seven flavonoids. Among these, 45 mg of Diosmetin 7-O-beta-D-glucopyranoside was purified from a 35 g ethyl acetate (B1210297) extract, confirming it as a significant component of this botanical source. More recent 2024 research has investigated this compound as one of the active components in Trichosanthis pericarpium with potential antithrombotic effects.

The flowers of Chrysanthemum morifolium are a well-documented source of Diosmetin 7-O-beta-D-glucopyranoside. pharmacognosyjournal.netmedchemexpress.com Multiple studies have reported its isolation from this plant, often alongside its aglycone, diosmetin, and other related flavonoids. globalresearchonline.net Research published in 2011 specifically identified Diosmetin 7-O-beta-D-glucopyranoside as one of several known flavonoids isolated from the 'huaiju' cultivar of Chrysanthemum morifolium flowers. globalresearchonline.net This repeated identification underscores the flower as a reliable natural source for this compound.

Sugarcane molasses, a byproduct of sugar refining, is recognized as a rich source of phenolic compounds. A 2015 study designed to optimize the extraction of antioxidant compounds from sugarcane molasses identified Diosmetin 7-O-beta-D-glucopyranoside as one of the key constituents. Using an HPLC-MS/MS method, researchers identified eight antioxidant compounds, including catechin (B1668976), vanillic acid, and ferulic acid. While schaftoside (B1680920) was the most abundant antioxidant found, the presence of Diosmetin 7-O-beta-D-glucopyranoside was clearly confirmed, highlighting molasses as a significant, albeit industrial, source.

A comprehensive review of the phytochemical composition of the Galium genus has noted the presence of Diosmetin 7-O-beta-D-glucopyranoside within Galium mollugo. While many Galium species are rich in flavonoids like quercetin (B1663063) and kaempferol, G. mollugo is specifically cited as containing a range of flavonoids including diosmetin and its 7-O-beta-D-glucopyranoside derivative.

Pogostemon cablin (Patchouli) is an aromatic medicinal plant known to be a rich source of a wide array of phytochemicals, including flavonoids, glycosides, and terpenoids. mdpi.comresearchgate.net Comprehensive reviews and specific studies on its chemical composition have identified numerous non-volatile flavonoid and flavonoid glycoside compounds. scitepress.org However, based on the reviewed literature, the specific presence of Diosmetin 7-O-beta-D-glucopyranoside in Pogostemon cablin has not been explicitly confirmed. While the plant's profile suggests it could be a potential source, direct isolation and identification of this particular compound have not been reported in the available scientific literature.

Context within Plant Secondary Metabolite Research

Diosmetin 7-O-beta-D-glucopyranoside is classified as a flavonoid, a large and diverse group of plant secondary metabolites derived from the phenylpropanoid pathway. nih.gov In plants, these compounds serve a multitude of critical functions that are not related to primary growth but are essential for survival and interaction with the environment. pharmacognosyjournal.netnih.gov

The biosynthesis of Diosmetin 7-O-beta-D-glucopyranoside involves the glycosylation of the flavonoid aglycone, diosmetin. This process, catalyzed by enzymes known as glucosyltransferases, attaches a glucose molecule to the diosmetin structure. pharmacognosyjournal.net This glycosylation step is crucial as it generally increases the water solubility and stability of the flavonoid, facilitating its storage within the plant cell, often in the vacuole.

Flavonoids and their glycosides play fundamental roles in plant defense and signaling. They can act as:

UV Protectants: Accumulating in epidermal tissues to shield the plant from harmful ultraviolet radiation.

Antioxidants: Scavenging reactive oxygen species (ROS) generated during periods of biotic and abiotic stress, such as drought or pathogen attack.

Defense Compounds: Exhibiting antimicrobial or insect-deterring properties to protect against pathogens and herbivores.

Signaling Molecules: Mediating interactions with other organisms, such as attracting pollinators or symbiotic nitrogen-fixing bacteria.

Data Tables

Table 1: Natural Sources of Diosmetin 7-O-beta-D-glucopyranoside

| Biological Source | Plant Part/Product | Reference Study Findings |

| Trichosanthis pericarpium | Fruit Peel | Isolated as one of seven major flavonoids. |

| Chrysanthemum morifolium | Flowers | Identified as a key flavonoid constituent in multiple studies. pharmacognosyjournal.netglobalresearchonline.net |

| Sugarcane Molasses | Industrial Byproduct | Detected as one of eight primary antioxidant compounds. |

| Galium verum (mollugo) | Whole Plant | Listed as a known flavonoid component of the species. |

| Pogostemon cablin | Leaves & Stems | Rich in various flavonoids and glycosides, but the specific presence of this compound is not explicitly confirmed in the literature. mdpi.comscitepress.org |

Table 2: Research Findings on Isolation

| Source | Method of Identification | Key Finding |

| Trichosanthis pericarpium | Polyamide Resin Chromatography, SPHPLC, HPLC, UV, NMR | 45 mg of the compound was purified from a 35 g ethyl acetate extract. |

| Sugarcane Molasses | HPLC-MS/MS | Identified alongside other phenolic antioxidants like catechin and ferulic acid. |

| Chrysanthemum morifolium | Spectroscopic Methods (UV, IR, ESI-TOF-MS, NMR) | Isolated along with diosmetin, luteolin, and other flavonoids. globalresearchonline.net |

Biosynthesis and Production Methodologies

Endogenous Biosynthetic Pathways in Plants

In plants, Diosmetin (B1670712) 7-O-beta-D-glucopyranoside is synthesized via the well-established phenylpropanoid and flavonoid biosynthetic pathways. This process begins with the amino acid phenylalanine and proceeds through a series of intermediates to produce the aglycone diosmetin, which is then glycosylated to form the final compound.

A pivotal step in the biosynthesis of Diosmetin 7-O-beta-D-glucopyranoside is the attachment of a glucose molecule to the diosmetin aglycone. This reaction is catalyzed by a specific group of enzymes known as Flavonoid 7-O-glucosyltransferases (F7GTs) frontiersin.orgnih.gov. These enzymes belong to the broader family of UDP-glycosyltransferases (UGTs), which are responsible for the glycosylation of a wide array of secondary metabolites in plants, enhancing their stability and solubility frontiersin.orgnih.gov. F7GTs exhibit regioselectivity, specifically targeting the 7-hydroxyl group of the flavonoid A-ring for glucosylation frontiersin.orgnih.gov. For instance, the enzyme CsUGT76F1 from Citrus sinensis has been shown to produce diosmetin 7-O-glucoside in vitro frontiersin.org. Similarly, research in Chrysanthemum indicum has identified specific UGTs, such as CiUGT11, that regioselectively convert diosmetin into diosmetin 7-O-glucoside nih.gov.

The synthesis of the precursor, diosmetin, is deeply embedded within the phenylpropanoid and flavonoid biosynthetic pathways frontiersin.orgnih.govresearchgate.net. The journey starts with phenylalanine, which is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid pathway, where chalcone (B49325) synthase (CHS) catalyzes its condensation with three molecules of malonyl-CoA to form naringenin (B18129) chalcone frontiersin.orgnih.govresearchgate.net. Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavone (B191248) synthase (FNS), and flavonoid 3'-hydroxylase (F3'H) lead to the formation of luteolin frontiersin.orgnih.gov. Luteolin is then methylated at the 4'-hydroxyl group by a flavonoid 4'-O-methyltransferase (F4'OMT) to yield diosmetin frontiersin.orgnih.gov. Only after the formation of the diosmetin aglycone does the F7GT enzyme catalyze the final glucosylation step to produce Diosmetin 7-O-beta-D-glucopyranoside frontiersin.orgnih.govresearchgate.net.

Table 1: Key Enzymes in the Biosynthesis of Diosmetin 7-O-beta-D-glucopyranoside

| Enzyme | Abbreviation | Role |

| Phenylalanine ammonia lyase | PAL | Initiates the phenylpropanoid pathway from phenylalanine. |

| Cinnamate (B1238496) 4-hydroxylase | C4H | Hydroxylates cinnamate. |

| 4-coumarate ligase | 4CL | Activates 4-coumarate to its CoA thioester. |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones. |

| Flavone synthase | FNS | Converts flavanones to flavones. |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavonoids. |

| Flavonoid 4'-O-methyltransferase | F4'OMT | Methylates luteolin to form diosmetin. |

| Flavonoid 7-O-glucosyltransferase | F7GT | Glucosylates diosmetin to form the final product. |

The enzymatic glycosylation of diosmetin is a crucial modification that significantly alters the molecule's properties. This reaction, catalyzed by UGTs, utilizes an activated sugar donor, typically UDP-glucose (UDPG) acs.orgnih.gov. The F7GT enzyme transfers the glucose moiety from UDPG to the 7-hydroxyl group of diosmetin, forming a β-glycosidic bond and releasing UDP frontiersin.orgnih.gov. This glycosylation step is essential for the storage of flavonoids in the plant vacuole and can influence their biological activity and bioavailability frontiersin.orgnih.gov. Several UGTs from different plant species, such as Citrus and Chrysanthemum indicum, have been identified and characterized for their ability to glucosylate diosmetin at the 7-position nih.gov.

Biotechnological Production Approaches

To overcome the limitations of extraction from natural sources, biotechnological methods for producing Diosmetin 7-O-beta-D-glucopyranoside and its precursors are being actively developed. These approaches involve the use of engineered microorganisms and plant systems to reconstruct and optimize the biosynthetic pathway.

Model organisms like the plant Nicotiana benthamiana and the bacterium Escherichia coli are widely used as platforms for the heterologous production of flavonoids.

Nicotiana benthamiana : This plant is a popular system for transient expression, allowing for the rapid testing and reconstitution of biosynthetic pathways. Researchers have successfully reconstructed the entire diosmin (B1670713) (diosmetin 7-O-rutinoside) pathway, which includes the formation of Diosmetin 7-O-beta-D-glucopyranoside as an intermediate, in N. benthamiana frontiersin.orgnih.govresearchgate.netnih.gov. By co-infiltrating the plant leaves with Agrobacterium strains carrying the genes for all the necessary enzymes, from the initial steps of the phenylpropanoid pathway to the final glycosylation steps, de novo production of these compounds has been achieved without the need to supply any precursors frontiersin.orgnih.govnih.gov. This approach has yielded significant amounts of the target flavonoids, demonstrating the potential of plant-based production platforms frontiersin.orgnih.gov.

Escherichia coli : As a well-characterized prokaryotic host, E. coli is a common choice for metabolic engineering. Scientists have engineered E. coli to produce flavonoid aglycones like diosmetin. For instance, expressing the flavone synthase (FNS) gene allowed for the production of diosmetin from hesperetin frontiersin.orgnih.gov. The activities of various modification enzymes, including glucosyltransferases, have also been tested and compared in E. coli to select the most efficient candidates for pathway reconstruction frontiersin.orgnih.govnih.gov. While challenges such as the functional expression of plant-derived P450 enzymes exist, E. coli remains a valuable chassis for producing flavonoid precursors nih.gov.

A key focus of biotechnological production is to maximize the yield of the target compound. Several metabolic engineering strategies are employed to achieve this.

Enhancing Precursor Supply : The production of flavonoids is often limited by the availability of precursors like malonyl-CoA and the sugar donor UDP-glucose acs.orgnih.govresearchgate.net. Strategies to increase the intracellular pool of malonyl-CoA in E. coli include inhibiting competing pathways, such as fatty acid biosynthesis, or fine-tuning central metabolic pathways using tools like CRISPR interference nih.govresearchgate.net. Similarly, to boost glycosylation efficiency, the UDP-glucose supply can be engineered by overexpressing key enzymes involved in its synthesis acs.orgnih.govresearchgate.net.

Pathway Optimization and Enzyme Selection : The efficiency of the entire biosynthetic pathway can be improved by carefully selecting the most active enzymes from different organisms and optimizing their expression levels. For example, in the production of diosmin in N. benthamiana, various methyltransferases and glucosyltransferases were screened in E. coli and in planta to identify those with the highest activity for producing diosmetin and diosmetin 7-O-glucoside frontiersin.orgnih.govnih.gov.

Modular Pathway Engineering : Complex biosynthetic pathways can be divided into modules, which can be individually optimized and then combined for the final production strain. In the N. benthamiana system, the ten genes of the diosmin pathway were organized into three optimized modules, which, when expressed together, resulted in substantial product accumulation frontiersin.orgnih.gov. This modular approach can help balance the metabolic flux and reduce the metabolic burden on the host organism.

Chemo-Enzymatic and Chemical Synthesis Strategies

Glycosylation Reactions and Methodologies

Glycosylation is a critical reaction in the synthesis of Diosmetin 7-O-beta-D-glucopyranoside, involving the attachment of a glucose molecule to the 7-hydroxyl group of the diosmetin aglycone. This process significantly impacts the solubility and bioavailability of the flavonoid. mdpi.com

Enzymatic glycosylation is a highly specific and efficient method. Uridine diphosphate glucosyltransferases (UGTs) are commonly employed for this purpose. nih.govfrontiersin.org These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the flavonoid acceptor. nih.gov Specifically, flavonoid 7-O-glucosyltransferases (F7GTs) exhibit regioselectivity for the 7-position of the flavonoid scaffold, making them ideal for the synthesis of Diosmetin 7-O-beta-D-glucopyranoside. nih.govfrontiersin.org For example, specific UGTs from Citrus species, such as CgUGT90A31, CgUGT89AK1, and CgUGT73AC12, have demonstrated catalytic activity in producing the target compound. nih.gov

Chemical glycosylation methods, while possible, often require complex protection and deprotection steps to achieve regioselectivity, which can lead to lower yields and the generation of byproducts. Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic methods, utilizing chemical synthesis for the precursor and enzymes for the specific glycosylation step.

Synthesis from Precursors (e.g., hesperidin)

A common semi-synthetic route to produce diosmetin derivatives starts from hesperidin, a flavonoid abundantly found in citrus fruits. nih.govfrontiersin.org This multi-step process is a commercially viable method for producing related compounds. nih.govfrontiersin.org The synthesis of Diosmetin 7-O-beta-D-glucopyranoside from hesperidin involves two primary steps:

Dehydrogenation of Hesperidin to Diosmin: The first step is the conversion of hesperidin to diosmin (diosmetin 7-O-rutinoside). This is an oxidation reaction that introduces a double bond in the C-ring of the flavonoid structure. researchgate.net This process, however, can produce toxic byproducts. nih.govfrontiersin.org

Enzymatic Removal of Rhamnose: The second step involves the selective removal of the rhamnose sugar unit from the rutinoside moiety of diosmin. This is achieved using specific enzymes, such as rhamnosidases, which cleave the terminal rhamnose, leaving the glucose attached at the 7-position to yield Diosmetin 7-O-beta-D-glucopyranoside. researchgate.net

This chemo-enzymatic strategy leverages a readily available natural precursor and employs a specific enzymatic reaction to achieve the desired final product.

The following table outlines the synthesis strategy from the precursor hesperidin.

| Step | Starting Material | Reaction Type | Key Reagent/Enzyme | Intermediate/Product |

| 1 | Hesperidin | Dehydrogenation (Oxidation) | Chemical Oxidants | Diosmin (Diosmetin 7-O-rutinoside) |

| 2 | Diosmin | Enzymatic Hydrolysis | Rhamnosidase | Diosmetin 7-O-beta-D-glucopyranoside |

Pharmacological Activities and Mechanistic Investigations Preclinical and in Vitro Studies

Antioxidant Activity and Cellular Defense Mechanisms

The antioxidant properties of Diosmetin (B1670712) 7-O-beta-D-glucopyranoside and its aglycone, diosmetin, have been explored through various assays, demonstrating their capacity to counteract oxidative stress.

Diosmetin 7-O-beta-D-glucopyranoside has been identified as having antioxidant activity in several studies. medchemexpress.com Research has demonstrated its presence in plant extracts that exhibit significant radical scavenging capabilities, such as the ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The compound is recognized for its potential to mitigate oxidative damage, a key factor in many pathological processes. nih.gov

Studies on its aglycone, diosmetin, further support these findings. Diosmetin has been reported to prevent intracellular ROS generation, thereby protecting cells from oxidative damage. researchgate.net In a similar vein, a major metabolite, diosmetin-3-O-β-d-glucuronide, was found to reduce levels of hydrogen peroxide in UVB-irradiated human skin models, highlighting the ROS-scavenging potential of diosmetin derivatives. mdpi.com Computational studies have also pointed to the potential of Diosmetin 7-O-beta-D-glucopyranoside to interact favorably with biological systems where ROS play a critical role, such as in the context of neurodegenerative diseases. researchgate.net

The body's defense against oxidative stress involves a network of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). Research on the aglycone, diosmetin, has shown that it can enhance this cellular defense system. In a study using SH-SY5Y neuroblastoma cells, pretreatment with diosmetin was found to upregulate the activities of SOD, GPx, and CAT, thereby reducing oxidative stress induced by advanced glycation end products (AGEs). researchgate.net This suggests that diosmetin helps to bolster the cell's inherent antioxidant capacity. researchgate.net The activation of the Nrf2 pathway by diosmetin is a proposed mechanism for the increased expression of these antioxidant enzymes. scienceopen.com While these studies focus on the aglycone, they provide insight into the potential mechanisms by which its glycoside form might act, as flavonoids, in general, have been shown to exert cellular antioxidant effects through the upregulation of these critical enzymes. scienceopen.com

The Cellular Antioxidant Activity (CAA) assay is a method that measures the antioxidant capacity of a compound within a cellular environment, offering a more biologically relevant perspective than simple chemical assays. While specific CAA data for Diosmetin 7-O-beta-D-glucopyranoside is not extensively detailed, research on its aglycone, diosmetin, provides valuable quantitative insights. In one study, diosmetin demonstrated strong cellular antioxidant activity. researchgate.net This highlights the potential of the core flavonoid structure to function as an effective antioxidant within living cells.

Table 1: Cellular Antioxidant Activity of Diosmetin (Aglycone)

| Compound | Assay | EC50 (µmol) | CAA Value (µmol QE/100 µmol) | Cell Line | Source |

|---|---|---|---|---|---|

| Diosmetin | CAA | 7.98 | 58 | Not Specified | researchgate.net |

Anti-inflammatory Properties and Pathway Modulation

Diosmetin 7-O-beta-D-glucopyranoside has demonstrated notable anti-inflammatory effects in various experimental models, primarily through the modulation of key inflammatory signaling pathways.

A key mechanism underlying the anti-inflammatory effects of Diosmetin 7-O-beta-D-glucopyranoside is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. In studies involving SARS-CoV-2-infected cells, the compound was shown to reduce the expression of the activated form of NF-κB, p-p65, in a concentration-dependent manner. medchemexpress.com The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Further evidence comes from studies on its aglycone, diosmetin, which has been shown to exert strong anti-inflammatory effects by inhibiting both NF-κB and COX-2. scienceopen.com In line with these findings, Diosmetin 7-O-beta-D-glucopyranoside was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator synthesized by COX-2, in lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophage cells. researchgate.netnih.gov

Table 2: Anti-inflammatory Activity of Diosmetin 7-O-beta-D-glucopyranoside

| Compound | Target/Mediator | Effect | IC50 | Cell Line | Source |

|---|---|---|---|---|---|

| Diosmetin 7-O-beta-D-glucopyranoside | NF-κB p-p65 | Reduced Expression | - | hACE2-expressing RAW264.7 | medchemexpress.com |

| Diosmetin 7-O-beta-D-glucopyranoside | PGE2 | Decreased Production | > 50 µM | RAW264.7 | nih.gov |

The anti-inflammatory potential of Diosmetin 7-O-beta-D-glucopyranoside extends to specific inflammatory models. One notable study investigated its effects in a zebrafish model of arachidonic acid-induced thrombosis, a process closely linked to inflammation. mdpi.com Arachidonic acid is a key precursor in the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. The study found that a combination of compounds, including Diosmetin 7-O-beta-D-glucopyranoside, paeonol (B1678282), and 5-hydroxymethylfurfural (B1680220), effectively alleviated the thrombosis induced by arachidonic acid. mdpi.comlabshare.cnnih.gov This finding suggests that Diosmetin 7-O-beta-D-glucopyranoside can interfere with inflammatory pathways triggered by arachidonic acid metabolism.

Regulation of Macrophage Polarization

Diosmetin 7-O-beta-D-glucopyranoside has demonstrated the ability to modulate the inflammatory response by influencing macrophage polarization. In vivo studies on SARS-CoV-2-induced acute pneumonia in mice have shown that the compound can effectively promote the shift of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. medchemexpress.com This shift is crucial for resolving inflammation and initiating tissue repair. The administration of Diosmetin 7-O-beta-D-glucopyranoside led to a notable reduction in neutrophil infiltration and altered the expression of genetic markers associated with both M1 and M2 macrophage states, indicating a rebalancing of the immune microenvironment. medchemexpress.comc19early.org

Table 1: Effects on Macrophage Polarization and Inflammatory Markers

| Model/System | Finding | Associated Markers | Reference |

|---|---|---|---|

| SARS-CoV-2-infected mice | Promoted polarization from M1 to M2 macrophages. | M1/M2 genetic markers, NF-κB p-p65, IL-6 | medchemexpress.com |

Anti-thrombotic Effects and Coagulation Pathway Research

Research has identified anti-thrombotic potential for Diosmetin 7-O-beta-D-glucopyranoside, particularly when used in combination with other natural compounds like paeonol and 5-hydroxymethylfurfural.

In a zebrafish model of arachidonic acid-induced thrombosis, a combination of paeonol, Diosmetin 7-O-beta-D-glucopyranoside, and 5-hydroxymethylfurfural (in a 4:3:3 ratio) demonstrated significant anti-thrombotic activity. frontiersin.orgnih.gov Mechanistic investigations using qPCR analysis revealed that this combination could reverse the abnormal expression of key genes involved in the coagulation cascade. frontiersin.org The study highlighted that the treatment improved the expression levels of coagulation factor II (f2), fibrinogen alpha chain (fga), and fibrinogen beta chain (fgb), suggesting a direct modulatory effect on the formation of fibrin (B1330869) clots. frontiersin.orgnih.gov

The same combination of compounds was also found to interfere with pathways related to platelet aggregation. frontiersin.org Arachidonic acid is a key precursor for the synthesis of thromboxane (B8750289) A2 (TXA2), a potent inducer of platelet aggregation. The study indicated that the therapeutic effects may be achieved by inhibiting arachidonic acid metabolism pathways. frontiersin.orgnih.gov Specifically, the treatment was shown to improve the expression of prostaglandin-endoperoxide synthase 1 (ptgs1) and thromboxane A synthase 1 (tbxas1), genes critical to this process. frontiersin.org Furthermore, the expression of von Willebrand factor (vwf), a protein that mediates platelet adhesion, was also favorably modulated. frontiersin.orgnih.gov

Table 2: Gene Expression Modulation in Anti-Thrombotic Studies

| Gene Target | Function | Effect of Treatment | Reference |

|---|---|---|---|

| f2 (Coagulation factor II) | Prothrombin, precursor to thrombin | Improved expression levels | frontiersin.orgnih.gov |

| fga (Fibrinogen alpha chain) | Component of fibrinogen | Improved expression levels | frontiersin.orgnih.gov |

| fgb (Fibrinogen beta chain) | Component of fibrinogen | Improved expression levels | frontiersin.orgnih.gov |

| vwf (von Willebrand factor) | Platelet adhesion | Improved expression levels | frontiersin.orgnih.gov |

| ptgs1 (COX-1) | Arachidonic acid metabolism | Improved expression levels | frontiersin.orgnih.gov |

Cardioprotective Research and Vascular System Modulation

Diosmetin 7-O-beta-D-glucopyranoside has been investigated for its protective effects on the heart and vascular system, with a focus on cellular transformation and stress response pathways.

In the context of cardiac fibrosis, Diosmetin 7-O-beta-D-glucopyranoside has been shown to suppress the pathological process of Endothelial-Mesenchymal Transformation (EndMT). nih.govresearchgate.net In vitro studies using primary cardiac microvascular endothelial cells (CMECs) induced with transforming growth factor-β1 (TGF-β1) demonstrated that the compound could effectively regulate EndMT. nih.gov This was evidenced by a reduction in the accumulation of collagen I and collagen III, a restoration of the tube formation ability of CMECs, and partial inhibition of cell migration capacity. nih.govresearchgate.net Further analysis showed that the compound helps maintain the endothelial appearance and the expression of endothelial markers, in part by suppressing the phosphorylation of Src, a key signaling protein in the EndMT process. nih.gov

The cardioprotective effects of Diosmetin 7-O-beta-D-glucopyranoside are closely linked to its ability to mitigate endoplasmic reticulum (ER) stress. nih.gov ER stress is a known inducer of EndMT and cardiac fibrosis. Research has shown that Diosmetin 7-O-beta-D-glucopyranoside can ameliorate ER stress through the three branches of the unfolded protein response. nih.govresearchgate.net This was confirmed by the reduced expression of key ER stress protein biomarkers, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), in cardiac cells treated with the compound. nih.gov

Table 3: Cardioprotective and Vascular System Effects

| Mechanism | Model/System | Key Findings | Associated Markers | Reference |

|---|---|---|---|---|

| Suppression of EndMT | TGF-β1-induced CMECs | Diminished collagen accumulation, restored tube formation, inhibited migration. | Collagen I, Collagen III, Src phosphorylation | nih.govresearchgate.net |

Inhibition of Src Phosphorylation in Cardiac Fibrosis Models

Current scientific literature available through the conducted searches does not provide direct evidence on the specific inhibitory effects of Diosmetin 7-O-beta-D-glucopyranoside on Src phosphorylation in the context of cardiac fibrosis models. While the aglycone, diosmetin, has been investigated for its various biological activities, dedicated studies on the glucoside's role in this particular signaling pathway in cardiac cells are not presently available. Research into other compounds has shown that the phosphorylation of Src is a target in mitigating cardiac-related pathologies. For instance, pretreatment with 3S, 3'S-astaxanthin has been observed to significantly decrease the levels of phosphorylated Src (p-Src) in H9c2 cells subjected to oxidative stress. researchgate.net This highlights the potential of targeting Src phosphorylation as a therapeutic strategy, though specific research on Diosmetin 7-O-beta-D-glucopyranoside is required to ascertain its effects.

Antidiabetic Research and Enzyme Inhibition

Diosmetin 7-O-beta-D-glucopyranoside has been identified as a constituent of Chrysanthemum morifolium, a plant whose extracts have demonstrated inhibitory activity against aldose reductase. In one study, various flavonoids were isolated from the flowers of Chrysanthemum morifolium, and while some of these isolates were found to inhibit rat lens aldose reductase, the specific inhibitory concentration (IC50) for Diosmetin 7-O-beta-D-glucopyranoside was not reported. researchgate.net This suggests a potential role for this compound in the management of diabetic complications through the inhibition of the polyol pathway, though further specific testing is necessary to quantify its efficacy.

Based on the conducted literature search, there is currently no available research data on the modulation of glycogen (B147801) phosphorylase by Diosmetin 7-O-beta-D-glucopyranoside.

Anticancer Research (Preclinical In Vitro and Animal Models)

Research on the direct effects of Diosmetin 7-O-beta-D-glucopyranoside on cancer cell cycle and apoptosis pathways is limited. One study investigating the cytotoxic activity of flavonoids from the flowers of Chrysanthemum morifolium on human colon cancer Colon205 cells found that the glycosidic flavonoids, including Diosmetin 7-O-beta-D-glucopyranoside, exhibited little cytotoxic activity, with an IC50 value greater than 200 μM. researchgate.net In contrast, its aglycone, diosmetin, showed significant cytotoxicity with an IC50 of 82.9 μM. researchgate.net

While direct evidence for the glucoside is sparse, its aglycone, diosmetin, has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.netresearchgate.net

Table 1: Cytotoxicity of Diosmetin 7-O-beta-D-glucopyranoside and Related Flavonoids on Colon205 Cancer Cells

| Compound | Cell Line | IC50 (μM) |

| Diosmetin 7-O-beta-D-glucopyranoside | Colon205 | >200 |

| Diosmetin | Colon205 | 82.9 |

| Luteolin | Colon205 | 96.9 |

Data sourced from Xie et al., 2009. researchgate.net

There is no available research from the conducted searches on the synergistic cytostatic effects of Diosmetin 7-O-beta-D-glucopyranoside with other anticancer compounds. However, its aglycone, diosmetin, has been shown to have a higher potential for drug-drug interactions in vitro. researchgate.net This suggests that further research into the synergistic potential of Diosmetin 7-O-beta-D-glucopyranoside may be a valuable area of investigation.

Inhibition of Tumor Progression and Metastasis (Diosmetin context)

While direct research on Diosmetin 7-O-beta-D-glucopyranoside's effect on tumor progression and metastasis is limited, extensive studies have been conducted on its aglycone, diosmetin. These findings provide a contextual understanding of the potential anti-cancer activities.

In preclinical models, diosmetin has been shown to exert anti-tumor effects across various cancer types by modulating key signaling pathways. nih.gov For instance, in human osteosarcoma cells (Saos-2 and U2SO), diosmetin treatment was found to inhibit cell proliferation and promote apoptosis. nih.gov The mechanism behind this was identified as the suppression of the STAT3/c-Myc signaling pathway. nih.gov Furthermore, diosmetin induced cell cycle arrest at the G2/M phase in these cancer cells. nih.gov

Studies on other cancer cell lines, such as breast and liver cancer, have also indicated that diosmetin can inhibit tumor proliferation and induce apoptosis. nih.gov In MDA-MB468 breast cancer cells, the anti-proliferative effect was linked to the activation of cytochrome P450 enzymes CYP1A1 and CYP1B1, leading to cell cycle arrest. nih.gov These varied mechanisms in different tumor types highlight diosmetin as a molecule with potential for cancer therapy research. nih.gov

Table 1: Investigated Anti-Tumor Effects of Diosmetin (Aglycone)

| Cancer Type | Cell Lines | Observed Effects | Investigated Mechanism |

|---|---|---|---|

| Osteosarcoma | Saos-2, U2SO | Inhibition of proliferation, promotion of apoptosis, cell cycle arrest at G2/M | Suppression of STAT3/c-Myc signaling pathway |

| Breast Cancer | MDA-MB468 | Inhibition of growth, cell cycle arrest | Activation of CYP1A1 and CYP1B1 |

| Liver Cancer | Not specified | Inhibition of proliferation, induction of apoptosis | Not specified |

Antiviral Properties and Immunomodulation

Alleviation of SARS-CoV-2-induced Pneumonia

Diosmetin 7-O-beta-D-glucopyranoside, isolated from Pogostemonis Herba, has demonstrated significant potential in mitigating pneumonia induced by SARS-CoV-2 infection in preclinical studies. scienceopen.comnih.gov In mouse models infected with the SARS-CoV-2 omicron variant, administration of this compound alleviated acute lung injury and reduced macrophage infiltration into the lung tissues. nih.gov

The compound's therapeutic effect is linked to its ability to modulate the inflammatory response and reshape macrophage polarization. scienceopen.comnih.gov Specifically, it promotes the shift of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov This immunomodulatory action, combined with potent anti-inflammatory activities, contributes to the reduction of pneumonia severity in infected mice. nih.gov In vitro, the compound was also observed to decrease the production of inflammatory cytokines such as IL-6 and TNF-α in SARS-CoV-2-infected RAW264.7 cells. nih.gov

Limitation of Viral Replication

A key mechanism underlying the antiviral efficacy of Diosmetin 7-O-beta-D-glucopyranoside is its ability to directly inhibit the replication of SARS-CoV-2. nih.gov Studies have shown that it possesses strong anti-SARS-CoV-2 activity both in vitro and in vivo. nih.govmedchemexpress.com In BEAS-2B cells, it exhibited an IC50 value of 0.74 μM against the virus. medchemexpress.com

Mechanistically, the compound targets the YTHDF1 protein, which in turn inhibits SARS-CoV-2 gene expression and the translation of hexokinase 3 (HK3). nih.gov This action leads to the inactivation of the glycolysis-mediated NF-κB pathway, a critical pathway for viral replication and the associated inflammatory response. nih.gov In vitro experiments confirmed that treatment with Diosmetin 7-O-beta-D-glucopyranoside reduced viral loads and the expression of the viral nucleocapsid protein (NP) in a concentration-dependent manner. nih.govmedchemexpress.com These findings indicate that the compound interferes with the viral life cycle, thereby limiting its propagation. nih.gov

Table 2: Antiviral and Immunomodulatory Effects of Diosmetin 7-O-beta-D-glucopyranoside against SARS-CoV-2

| Activity | Model System | Key Findings |

|---|---|---|

| Alleviation of Pneumonia | SARS-CoV-2-infected mice | Reduced acute lung injury and macrophage infiltration. nih.gov |

| Immunomodulation | SARS-CoV-2-infected RAW264.7 cells and mice | Reversed macrophage polarity from M1 to M2 phenotype; decreased IL-6 and TNF-α production. nih.gov |

| Limitation of Viral Replication | BEAS-2B cells (in vitro) | Strong antiviral activity (IC50 = 0.74 μM). medchemexpress.com |

| Limitation of Viral Replication | SARS-CoV-2-infected cells (in vitro) | Reduced viral loads and expression of viral NP. medchemexpress.com |

| Mechanistic Action | In vitro and in vivo models | Inhibited SARS-CoV-2 gene expression and HK3 translation by targeting YTHDF1, leading to inactivation of the glycolysis-mediated NF-κB pathway. nih.gov |

Other Biological Activities under Investigation (e.g., Antimicrobial, Neuroprotective)

Beyond its antiviral properties, Diosmetin 7-O-beta-D-glucopyranoside is being investigated for other therapeutic applications.

Anti-thrombotic Activity: Research has identified this compound as an active anti-thrombotic component of Trichosanthis pericarpium. frontiersin.org In a zebrafish model, a specific combination of paeonol, Diosmetin 7-O-beta-D-glucopyranoside, and 5-hydroxymethylfurfural was shown to alleviate thrombosis induced by arachidonic acid. frontiersin.org The mechanism appears to involve the inhibition of inflammatory reactions, the coagulation cascade, and arachidonic acid metabolism pathways. frontiersin.org

Cardioprotective Effects: The compound has shown promise in the context of cardiac fibrosis, a common feature in late-stage cardiovascular diseases. nih.gov In a mouse model, it was found to suppress isoprenaline-induced cardiac fibrosis. nih.gov The underlying mechanism involves the suppression of the endothelial-mesenchymal transformation (EndMT), a process implicated in fibrosis. nih.gov Further studies in cardiac microvascular endothelial cells showed that the compound ameliorates endoplasmic reticulum (ER) stress and blocks EndMT, at least partly through Src-dependent pathways. nih.gov

Neuroprotective Potential: While direct studies on the neuroprotective effects of Diosmetin 7-O-beta-D-glucopyranoside are emerging, research on its aglycone, diosmetin, suggests potential benefits. Diosmetin has been noted to protect neurons from oxidative stress and neuroinflammation through various cell survival and inflammation pathways. amrj.net One study investigated the combined effect of fisetin (B1672732) and diosmetin on lipopolysaccharide-injured neuronal cells, reporting a reduction in the expression of amyloid precursor protein and reactive oxygen species, suggesting a therapeutic opportunity for neurodegenerative diseases. researchgate.net Flavonoids, in general, are known to exert neuroprotective effects by inhibiting neuronal apoptosis and modulating signaling pathways critical for cognitive function. nih.gov

Antimicrobial Properties: The herb from which Diosmetin 7-O-beta-D-glucopyranoside is often isolated, Pogostemonis Herba, is known for its traditional use against various infections and possesses potent antiviral and antibacterial effects. scienceopen.comnih.gov This suggests that the compound itself may contribute to these broad antimicrobial activities, warranting further specific investigation.

Table 3: Other Investigated Biological Activities

| Biological Activity | Model System | Key Findings |

|---|---|---|

| Anti-thrombotic | Zebrafish | Alleviated arachidonic acid-induced thrombosis in combination with other compounds. frontiersin.org |

| Cardioprotective | Mice; Cardiac microvascular endothelial cells | Suppressed cardiac fibrosis by inhibiting endothelial-mesenchymal transformation (EndMT) via modulation of ER stress and Src pathways. nih.gov |

| Neuroprotective (Context) | Neuronal cells (diosmetin) | Protected neurons from oxidative stress and neuroinflammation. amrj.netresearchgate.net |

| Antimicrobial (Context) | General reference | Source herb (Pogostemonis Herba) has known antibacterial and antiviral effects. scienceopen.comnih.gov |

Metabolism and Pharmacokinetics in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Currently, comprehensive ADME data for Diosmetin (B1670712) 7-O-beta-D-glucopyranoside following oral administration in its pure form is limited in publicly available scientific literature. However, studies on related compounds and specific formulations offer significant insights.

Following intravenous administration in rats, Diosmetin 7-O-beta-D-glucopyranoside is readily distributed. Its pharmacokinetic profile suggests a rapid elimination from the plasma. One study noted that after structural transformation from diosmin (B1670713) to Diosmetin 7-O-beta-D-glucopyranoside, the resulting compound was superior in terms of solubility, which is expected to improve absorption, distribution, and metabolism, leading to greatly enhanced bioavailability. akjournals.com

Research on the aglycone, diosmetin, in rats has shown that after oral administration, it is rapidly absorbed and undergoes extensive metabolism. The resulting metabolites, primarily glucuronide conjugates, are found in the blood, while no free diosmetin is detected in blood or urine. nih.gov This suggests that if Diosmetin 7-O-beta-D-glucopyranoside is hydrolyzed to diosmetin in the gut, the absorbed diosmetin would likely follow a similar metabolic pathway. The prolonged presence of diosmetin metabolites in the blood has led researchers to suggest the possibility of enterohepatic circulation, a process that can slow the complete elimination of a substance. regulations.gov

Biotransformation Pathways (e.g., Hydrolysis to Diosmetin)

The primary biotransformation pathway for flavonoid glycosides like Diosmetin 7-O-beta-D-glucopyranoside is hydrolysis into their aglycone form, which is diosmetin in this case. This process is crucial for absorption, as the aglycone is more readily able to pass through the intestinal barrier. researchgate.net This hydrolysis is typically carried out by enzymes of the intestinal microflora. researchgate.net

An in vitro study utilizing a crude enzyme extract from the epithelial cells of the rat small intestine demonstrated that a formulation of diosmetin-7-glucoside was rapidly converted to diosmetin. oup.com This provides direct evidence for the enzymatic hydrolysis of the glucoside to its aglycone.

Once diosmetin is absorbed, it undergoes further metabolism, primarily through glucuronidation. In a study involving the isolated perfused rat liver, both diosmin and diosmetin were rapidly metabolized. Diosmetin was partly excreted in the bile as glucuronide and sulphate conjugates. nih.gov Another study in rats identified four different glucuronides of diosmetin in the blood after oral administration, with the two major ones being diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide. nih.gov

Elimination Kinetics (e.g., half-life)

The elimination kinetics of Diosmetin 7-O-beta-D-glucopyranoside have been characterized following intravenous administration in rats. A study using a 5 mg/kg intravenous dose reported a half-life (t1/2) of 1.4 ± 0.4 hours, indicating a quick elimination from the system. researchgate.net

The key pharmacokinetic parameters from this intravenous study are summarized in the table below.

| Parameter | Value (Mean ± SD) |

| t1/2 (h) | 1.4 ± 0.4 |

| CL (L/h/kg) | 0.9 ± 0.2 |

| Vz (L/kg) | 1.8 ± 0.3 |

| AUC(0-t) (ng/mLh) | 5698.4 ± 1136.2 |

| AUC(0-∞) (ng/mLh) | 5762.7 ± 1142.6 |

| MRT(0-t) (h) | 1.3 ± 0.2 |

| MRT(0-∞) (h) | 1.4 ± 0.2 |

| Data from a study in six rats after a 5 mg/kg intravenous administration of Diosmetin 7-O-beta-D-glucopyranoside. researchgate.net |

In contrast, the elimination half-life of the aglycone metabolite, diosmetin, is considerably longer. Studies in humans following oral administration of diosmin (which is hydrolyzed to diosmetin) have reported a plasma elimination half-life for diosmetin ranging from 26 to 43 hours. regulations.gov

Bioavailability Studies of Diosmetin 7-O-beta-D-glucopyranoside and its Formulations

A study in Sprague-Dawley rats compared the bioavailability of a diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complex with that of diosmin. The bioavailability was assessed by measuring the plasma concentrations of the metabolite, diosmetin. The results showed a dramatic increase in bioavailability for the DIOSG-CD formulation. oup.com

The area under the curve (AUC0–24) for diosmetin after administration of the DIOSG-CD complex was approximately 811-fold higher than that observed after the administration of diosmin. oup.com The maximum plasma concentration (Cmax) was about 405-fold higher, and the time to reach Cmax (Tmax) was significantly shorter (1.17 hours vs. 7 hours). oup.com These findings underscore the critical role of formulation in improving the oral bioavailability of this class of compounds.

The table below presents the pharmacokinetic parameters of the diosmetin metabolite following oral administration of the DIOSG-CD inclusion complex and diosmin in rats.

| Parameter | DIOSG-CD Inclusion Complex | Diosmin | Relative Bioavailability (folds) |

| AUC0–24 (µM*h) | 478.5 ± 24.18 | 0.59 ± 0.15 | 811 |

| Cmax (µM) | 58.68 ± 1.27 | 0.14 ± 0.04 | 405 |

| Tmax (h) | 1.17 ± 0.167 | 7 ± 0.63 | 0.17 |

| MRT (h) | 5.25 ± 0.16 | 6.84 ± 0.35 | - |

| Data reflects the measurement of the diosmetin metabolite in the plasma of Sprague-Dawley rats. oup.com |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for the analysis of Diosmetin (B1670712) 7-O-beta-D-glucopyranoside, enabling its separation from other related flavonoids and matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both the quantification and purification of Diosmetin 7-O-beta-D-glucopyranoside and its aglycone, diosmetin. In a validated method for determining diosmetin in human plasma, separation was achieved on a C8 reversed-phase column with an isocratic mobile phase of methanol, water, and acetic acid (55:43:2, v/v/v) at 43°C, with UV detection at 344 nm. researchgate.netnih.gov This method demonstrated good linearity and precision for pharmacokinetic studies. researchgate.netnih.gov

For preparative purposes, semi-preparative HPLC (SPHPLC) has been effectively used to isolate Diosmetin 7-O-beta-D-glucopyranoside. In one study, a significant quantity (45 mg) of the compound was purified from an ethyl acetate (B1210297) extract of Trichosanthes kirilowii peel using an isocratic elution of methanol-water on a polyamide resin followed by SPHPLC. chemfaces.com The purity of the isolated compound is typically confirmed by analytical HPLC. chemfaces.com

Table 1: HPLC Method Parameters for Flavonoid Analysis

| Parameter | Method for Diosmetin in Plasma researchgate.netnih.gov | Preparative Method for Flavonoids chemfaces.com |

| Column | C8 Reversed-Phase | Not Specified |

| Mobile Phase | Methanol:Water:Acetic Acid (55:43:2, v/v/v) | Isocratic elution of Methanol-Water |

| Flow Rate | 0.9 mL/min | Not Specified |

| Temperature | 43°C | Not Specified |

| Detection | UV at 344 nm | UV |

| Application | Quantification in human plasma | Preparative isolation |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for analyzing Diosmetin 7-O-beta-D-glucopyranoside. A UPLC-based method was developed for its determination in rat plasma, utilizing a UPLC BEH C18 column with a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid. researchgate.netakjournals.com This method, coupled with mass spectrometry, provided a rapid total run time of 3 minutes, which is highly suitable for pharmacokinetic studies. akjournals.comakjournals.com The enhanced efficiency of UPLC allows for better separation from endogenous plasma components and metabolites. researchgate.netakjournals.com

The coupling of liquid chromatography with mass spectrometry provides unparalleled selectivity and sensitivity for the analysis of Diosmetin 7-O-beta-D-glucopyranoside.

UPLC-MS/MS: This has become the gold standard for the bioanalysis of this compound. A validated UPLC-MS/MS method for quantifying Diosmetin 7-O-beta-D-glucopyranoside in rat plasma employed a UPLC BEH C18 column and a mobile phase of acetonitrile–0.1% formic acid with gradient elution. researchgate.netakjournals.com Detection was performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM). researchgate.netakjournals.com The specific MRM transition monitored for Diosmetin 7-O-beta-D-glucopyranoside was m/z 463.1 → 301.0, where m/z 463.1 represents the parent ion and m/z 301.0 corresponds to the diosmetin aglycone fragment after the loss of the glucose moiety. researchgate.netakjournals.com

HPLC-MS/MS: This technique has been used for the identification of Diosmetin 7-O-beta-D-glucopyranoside in complex mixtures like sugarcane molasses, confirming its presence alongside other phenolic compounds. chemfaces.com Similarly, a method for the simultaneous determination of diosmin (B1670713) and its aglycone diosmetin in human plasma utilized HPLC coupled with an ion trap mass spectrometer and atmospheric pressure chemical ionization (APCI) in the positive ion mode. nih.gov

UPLC-Q-TOF/MS: For metabolite identification, high-resolution mass spectrometry such as Quadrupole Time-of-Flight (Q-TOF) is invaluable. A UPLC-Q-TOF/MS method was established to screen for metabolites of Diosmetin 7-O-beta-D-glucopyranoside after incubation with human intestinal bacteria. nih.gov This technique allows for the accurate mass measurement of both the parent compound and its metabolites, facilitating the elucidation of metabolic pathways such as deglycosylation and dehydroxylation. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

The definitive structural confirmation of Diosmetin 7-O-beta-D-glucopyranoside isolated from natural sources is achieved through a combination of spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): As mentioned, tandem mass spectrometry (MS/MS) is crucial for structural analysis. The fragmentation pattern provides key information. For Diosmetin 7-O-beta-D-glucopyranoside, the primary fragmentation observed in MS/MS is the cleavage of the O-glycosidic bond, resulting in a product ion corresponding to the diosmetin aglycone (m/z 301.0). researchgate.netakjournals.comresearchgate.net This characteristic loss of 162 Da confirms the presence of a hexose (B10828440) (glucose) unit. High-resolution mass spectrometry (HR-MS) is used to determine the exact elemental composition, further confirming the molecular formula (C22H22O11). asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of flavonoids. Both 1H NMR and 13C NMR are used to identify the aglycone structure and the nature and position of the sugar moiety. The anomeric proton signal in the 1H NMR spectrum, with its characteristic chemical shift and coupling constant, confirms the β-configuration of the glucopyranoside linkage. asianpubs.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to establish the point of attachment of the glucose unit to the diosmetin scaffold, confirming it is at the 7-O position. asianpubs.org

Development and Validation of Bioanalytical Methods (e.g., for plasma determination)

The study of the pharmacokinetics of Diosmetin 7-O-beta-D-glucopyranoside requires the development and validation of robust bioanalytical methods for its quantification in biological matrices like plasma.

A sensitive and rapid UPLC-MS/MS method was developed and validated for the determination of Diosmetin 7-O-beta-D-glucopyranoside in rat plasma. researchgate.netakjournals.com The validation process, following regulatory guidelines, ensures the method's reliability. nih.gov Key validation parameters include:

Selectivity: The method demonstrated good selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard (IS), diazepam. akjournals.comakjournals.com

Linearity: The calibration curve was linear over a concentration range of 1–2000 ng/mL in rat plasma, with a correlation coefficient (r) of 0.9981. akjournals.com

Precision and Accuracy: The intra- and inter-day precision values were less than 14%, and the accuracy ranged from 94.3% to 101.9%, which is within acceptable limits for bioanalytical methods. akjournals.comakjournals.com

Recovery and Matrix Effect: The extraction recovery was determined to be higher than 86.8%, and the matrix effect was found to be minimal (between 100.1% and 104.8%). akjournals.comakjournals.com

Stability: The compound was found to be stable in rat plasma under various conditions, including at room temperature for 2 hours, after three freeze-thaw cycles, and at -20°C for 30 days. akjournals.com

This validated method was successfully applied to a pharmacokinetic study in rats following intravenous administration, revealing a short half-life (t1/2) of 1.4 ± 0.4 hours. researchgate.netakjournals.com

Table 2: Validation Summary for UPLC-MS/MS Method in Rat Plasma akjournals.comakjournals.com

| Validation Parameter | Result |

| Linearity Range | 1–2000 ng/mL |

| Correlation Coefficient (r) | 0.9981 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- & Inter-day Precision (%RSD) | < 14% |

| Accuracy | 94.3% – 101.9% |

| Extraction Recovery | > 86.8% |

| Matrix Effect | 100.1% – 104.8% |

Advanced Extraction and Purification Techniques (e.g., ultrasonic-assisted extraction, polyamide resin, semi-preparative HPLC)

Efficient extraction from plant matrices and subsequent purification are critical first steps for the research of Diosmetin 7-O-beta-D-glucopyranoside.

Ultrasonic-Assisted Extraction (UAE): UAE is an advanced extraction technique that uses the energy of ultrasound to enhance mass transfer and accelerate the extraction process. It has been optimized for the extraction of phenolic compounds, including flavonoid glycosides, from various plant materials like sugarcane molasses. chemfaces.com Parameters such as solvent concentration (e.g., 80-84% ethanol), temperature (58-59°C), and time (47-50 min) are optimized to maximize the extraction yield. chemfaces.com For some applications, dissolving the compound in a solvent like DMSO may require the use of an ultrasonic bath. medchemexpress.com

Polyamide Resin Chromatography: Polyamide resin is particularly effective for the initial fractionation and purification of flavonoids from crude plant extracts. chemfaces.com The separation mechanism is based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the resin. nih.gov This technique was successfully used as a "prefractionation" step to separate a crude extract into subfractions, enriching the concentration of Diosmetin 7-O-beta-D-glucopyranoside before final purification. chemfaces.com

Semi-Preparative High-Performance Liquid Chromatography (SPHPLC): For obtaining highly pure Diosmetin 7-O-beta-D-glucopyranoside for use as a reference standard or for biological assays, SPHPLC is the method of choice. chemfaces.com Following initial clean-up with techniques like polyamide resin chromatography, SPHPLC with a reversed-phase column and a suitable mobile phase (e.g., methanol-water) can yield the compound with high purity. chemfaces.com This technique allows for the isolation of milligram quantities of the target compound from complex extracts. chemfaces.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Influence of the 7-O-Glucosyl Moiety on Biological Activity

The presence of the 7-O-beta-D-glucopyranosyl group significantly influences the physicochemical properties and biological activities of the diosmetin (B1670712) scaffold. Glycosylation, in general, can alter a molecule's solubility, bioavailability, and interaction with biological targets. In the case of diosmetin, the addition of the glucose moiety at the 7-position has been shown to modulate its effects.

While the aglycone diosmetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the glycoside form often displays different potency. For instance, some studies suggest that the 7-O-glucosyl moiety can decrease the inhibitory action on certain enzymes compared to the aglycone. This highlights the critical role of this sugar group in determining the specific biological outcomes. Conversely, the glycosylation can enhance water solubility, which may improve its bioavailability in certain contexts. A study comparing diosmin (B1670713) (diosmetin-7-O-rutinoside) and diosmetin found that while both can prevent fat accumulation and glucose intolerance, diosmin was more effective and also showed an anti-dyslipidemic effect. This suggests that the nature and presence of the sugar moiety at the 7-position are crucial for specific therapeutic actions.

Identification of Critical Structural Features for Specific Activities (e.g., cytotoxicity)

SAR studies have been instrumental in pinpointing the key structural features of diosmetin and its glycosides that are essential for specific biological activities, such as cytotoxicity against cancer cells. For flavonoids, the substitution pattern on the A and B rings, the presence of a C2-C3 double bond, and the hydroxylation pattern are all known to be important.

For diosmetin derivatives, preliminary research indicates that substitution at the 7-position of the flavonoid molecule is crucial for enhancing cytotoxicity against cancer cells. nih.gov Diosmetin itself has been shown to inhibit the proliferation of various cancer cell lines, including human lung adenocarcinoma cells. nih.gov It has demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells, inducing cell cycle arrest and apoptosis. nih.gov The IC50 value of diosmetin against COLO 205 colon cancer cells was reported to be 82.9 μM. extrasynthese.com The introduction of different functional groups at the 7-position can either enhance or diminish this cytotoxic potential, underscoring the importance of this position for targeted drug design. While diosmetin 7-O-beta-D-glucopyranoside itself has shown low cytotoxicity in some cell lines, modifications to the glucosyl moiety can significantly alter this property. nih.gov

Design and Synthesis of Novel Diosmetin 7-O-beta-D-glucopyranoside Derivatives

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel derivatives of Diosmetin 7-O-beta-D-glucopyranoside. The primary goals of these modifications are often to improve solubility, enhance bioavailability, and increase specific biological activities.

Acetylation of the hydroxyl groups on the glucosyl moiety is a common synthetic modification. This can alter the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets. The synthesis of acetylated derivatives typically involves reacting Diosmetin 7-O-beta-D-glucopyranoside with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst.

Alkylation and prenylation at various positions of the diosmetin scaffold, including the hydroxyl groups of the sugar moiety, have been explored to create derivatives with modified biological profiles. Prenylated flavonoids, in particular, have garnered significant interest due to their enhanced biological activities. The introduction of a prenyl group can increase the compound's affinity for biological membranes and proteins. Synthesis of these derivatives often involves the reaction of the parent compound with alkyl or prenyl halides under basic conditions.

Beyond simple acetylation and alkylation, other modifications to the glycosidic part of the molecule have been investigated. This includes the synthesis of derivatives with different sugar moieties or the introduction of other functional groups onto the existing glucose unit. For example, two novel diosmetin glycosides, diosmetin 7-O-β-L-arabinofuranosyl (1→2) β-D-apiofuranoside and diosmetin 7-O-β-D-apiofuranoside, were isolated from date fruits. nih.gov The synthesis of such complex glycosides can be achieved through chemical or enzymatic methods. Enzymatic synthesis, using specific glycosyltransferases, offers a high degree of regioselectivity and stereoselectivity, allowing for the precise construction of desired glycosidic linkages. nih.gov

Computational and Molecular Docking Approaches in SAR

In recent years, computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools in the field of drug discovery and development. These in silico approaches provide insights into the molecular interactions between a ligand, such as Diosmetin 7-O-beta-D-glucopyranoside, and its biological targets at an atomic level.

Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a target protein. For instance, docking studies have been used to investigate the interaction of flavonoids with key signaling proteins involved in inflammation and oxidative stress, such as NF-κB and Keap1-Nrf2. nih.govnih.govscholarsresearchlibrary.com These studies help to elucidate the mechanism of action and identify the key amino acid residues involved in the binding, providing a rational basis for the design of more potent inhibitors.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a set of known molecules and their activities, a predictive model can be generated to estimate the activity of new, untested compounds. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Synergistic Effects and Combinatorial Research

Combinations with Other Phytochemicals (e.g., Paeonol (B1678282), 5-Hydroxymethylfurfural)

Research has explored the synergistic potential of Diosmetin (B1670712) 7-O-beta-D-glucopyranoside in combination with other natural compounds, such as Paeonol and 5-Hydroxymethylfurfural (B1680220), which are components of Trichosanthis pericarpium. frontiersin.orgnih.govnih.gov A study investigating the anti-thrombotic effects of these compounds in a zebrafish model found that a specific ratio of Paeonol, Diosmetin 7-O-beta-D-glucopyranoside, and 5-Hydroxymethylfurfural (4:3:3) exhibited the most significant anti-thrombotic activity. frontiersin.org This combination was shown to alleviate arachidonic acid-induced thrombosis. frontiersin.orgnih.govnih.gov The study highlighted that this specific combination demonstrated a more potent effect than the individual components, indicating a synergistic relationship. frontiersin.org

Table 1: Synergistic Anti-thrombotic Effect of Diosmetin 7-O-beta-D-glucopyranoside with Paeonol and 5-Hydroxymethylfurfural

| Compound Combination (Ratio) | Model | Effect | Finding |

| Paeonol : Diosmetin 7-O-beta-D-glucopyranoside : 5-Hydroxymethylfurfural (4:3:3) | Zebrafish | Anti-thrombotic | Optimal ratio for alleviating arachidonic acid-induced thrombosis. frontiersin.org |

Synergistic Interactions with Pharmaceutical Agents (e.g., Erythromycin (B1671065), Paclitaxel)

The combination of Diosmetin 7-O-beta-D-glucopyranoside's aglycone, diosmetin, with conventional pharmaceutical agents has been a subject of scientific inquiry, revealing promising synergistic outcomes.

In the realm of oncology, the combination of diosmetin and the chemotherapeutic drug paclitaxel (B517696) has demonstrated synergistic cytotoxicity in non-small cell lung cancer (NSCLC) cells. nih.gov A study reported that the combination resulted in a favorable dose-reduction index (DRI), allowing for a significant decrease in the required doses of both agents. nih.gov The combination index (CI) values were consistently below 1, indicating synergism. nih.gov

Table 2: Synergistic Effects of Diosmetin and Paclitaxel in NSCLC Cells

| Cell Lines | Combination Index (CI) Range | Dose-Reduction Index (DRI) Range | Outcome |

| A549 | 0.401992 to 1.07626 | 1.1-fold to 6.9-fold | Synergistic cytotoxic effect. nih.gov |

| H1299 | 0.59862 to 1.07068 | 1.1-fold to 6.9-fold | Synergistic cytotoxic effect. nih.gov |

Furthermore, research has shown that diosmetin can act synergistically with the antibiotic erythromycin against methicillin-resistant Staphylococcus aureus (MRSA) strains that overexpress an ABC transporter efflux pump. nih.gov While diosmetin alone did not show direct antibacterial activity, its combination with erythromycin synergistically inhibited the growth of this resistant bacterial strain. nih.gov

Mechanisms Underlying Synergistic Biological Responses

The mechanisms driving the synergistic effects of Diosmetin 7-O-beta-D-glucopyranoside and its aglycone, diosmetin, in combination with other agents are multifaceted and context-dependent.

The synergistic anti-thrombotic effect observed with Paeonol and 5-Hydroxymethylfurfural is believed to stem from the inhibition of the inflammatory response and the coagulation cascade. frontiersin.orgnih.govnih.gov The combination was found to improve the abnormal expression levels of genes related to coagulation and inflammation induced by arachidonic acid. frontiersin.orgnih.gov

In the case of its synergy with paclitaxel in NSCLC cells, the underlying mechanism involves the induction of reactive oxygen species (ROS) accumulation. nih.gov Diosmetin was found to disrupt the PI3K/Akt/GSK-3β/Nrf2 pathway, leading to reduced stability of Nrf2 and subsequent ROS-dependent apoptosis in cancer cells. nih.gov This action enhances the cytotoxic effects of paclitaxel. nih.gov

The synergistic activity of diosmetin with erythromycin against MRSA is linked to the inhibition of MRSA pyruvate (B1213749) kinase. nih.gov This inhibition leads to a depletion of ATP, which in turn affects the function of the bacterial efflux pump responsible for antibiotic resistance. nih.gov

Future Research Directions and Emerging Applications

Elucidation of Novel Molecular Targets and Signaling Cascades

Recent investigations have begun to shed light on the molecular pathways modulated by diosmetin (B1670712) 7-O-beta-D-glucopyranoside. A key area of research is its role in cardiovascular health. In a model of cardiac fibrosis, the compound was found to suppress the endothelial-mesenchymal transformation (EndMT), a critical pathological process. nih.gov Molecular docking studies predicted that the compound binds effectively to markers associated with endoplasmic reticulum (ER) stress and the Src pathway. nih.gov Subsequent experiments confirmed that it ameliorates ER stress by affecting all three branches of the unfolded protein response and suppresses the phosphorylation of Src, thereby blocking EndMT. nih.gov

In the context of viral diseases, particularly SARS-CoV-2, diosmetin 7-O-beta-D-glucopyranoside has demonstrated potent anti-inflammatory and antiviral activities. medchemexpress.com Its mechanism appears to involve the reduction of viral replication and the expression of viral nucleoprotein (NP). medchemexpress.com Furthermore, it has been shown to downregulate key inflammatory signaling molecules, including NF-κB p-p65 and Interleukin-6 (IL-6). medchemexpress.com

Another identified signaling cascade involves its anti-thrombotic effects. When combined with paeonol (B1678282) and 5-hydroxymethylfurfural (B1680220), it has been shown to alleviate thrombosis by inhibiting pathways related to the inflammatory reaction, the coagulation cascade, and arachidonic acid metabolism. frontiersin.org Specifically, it helps normalize the expression of genes such as f2, fga, fgb, vwf, ptgs1, and tbxa1 which are involved in coagulation and platelet aggregation. frontiersin.org

| Molecular Target/Pathway | Disease Model | Observed Effect |

| Endoplasmic Reticulum (ER) Stress & Src Pathway | Cardiac Fibrosis | Suppresses endothelial-mesenchymal transformation (EndMT) and reduces accumulation of collagen I and III. nih.gov |

| NF-κB & IL-6 Signaling | SARS-CoV-2 Infection | Reduces the expression of viral NP, NF-κB p-p65, and IL-6, improving pneumonia symptoms in mice. medchemexpress.com |

| Coagulation Cascade & Arachidonic Acid Metabolism | Thrombosis (Zebrafish Model) | Alleviates thrombosis by improving abnormal expression of genes like f2, fga, fgb, vwf, ptgs1, and tbxa1. frontiersin.org |

Exploration of Potential in Neglected or Emerging Disease Models

The therapeutic potential of diosmetin 7-O-beta-D-glucopyranoside is being investigated in several emerging disease contexts. Its most prominent emerging application is as an antiviral and anti-inflammatory agent against SARS-CoV-2. medchemexpress.com In vitro studies using BEAS-2B cells established a strong antiviral activity with an IC50 of 0.74 μM. medchemexpress.com In vivo studies further supported this, showing that the compound improves acute pneumonia, reduces inflammatory cell infiltration, and lowers viral loads in mice infected with SARS-CoV-2. medchemexpress.com

Cardiac fibrosis, a final common pathological stage for many cardiovascular diseases, represents another significant area of application. Research has demonstrated that diosmetin 7-O-beta-D-glucopyranoside can suppress cardiac fibrosis induced by isoprenaline in mouse models. nih.gov This suggests its potential as a therapeutic agent for heart conditions characterized by fibrotic tissue remodeling. nih.gov

Furthermore, its role in hemostasis and thrombosis is an active area of research. In a zebrafish model of arachidonic acid-induced thrombosis, a specific combination of diosmetin 7-O-beta-D-glucopyranoside with paeonol and 5-hydroxymethylfurfural showed significant anti-thrombotic activity. frontiersin.org This highlights its potential for addressing thrombotic disorders, which are a major cause of morbidity and mortality worldwide. frontiersin.org

| Disease Model | Study Type | Key Findings |

| SARS-CoV-2 | In Vitro & In Vivo (Mice) | Exhibits potent antiviral activity (IC50 = 0.74 μM), reduces viral loads, and alleviates acute pneumonia and inflammation. medchemexpress.com |